N-benzyl-6-methylpyridazin-3-amine N-benzyl-6-methylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 100193-48-4
VCID: VC3395756
InChI: InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15)
SMILES: CC1=NN=C(C=C1)NCC2=CC=CC=C2
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

N-benzyl-6-methylpyridazin-3-amine

CAS No.: 100193-48-4

Cat. No.: VC3395756

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-methylpyridazin-3-amine - 100193-48-4

Specification

CAS No. 100193-48-4
Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name N-benzyl-6-methylpyridazin-3-amine
Standard InChI InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15)
Standard InChI Key ASIZGKSHJYXALJ-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1)NCC2=CC=CC=C2
Canonical SMILES CC1=NN=C(C=C1)NCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

N-benzyl-6-methylpyridazin-3-amine features a six-membered pyridazine ring with two adjacent nitrogen atoms, creating an electron-deficient aromatic system. The presence of a methyl group at position 6 and a benzylamine group at position 3 contributes to its unique chemical reactivity and biological properties.

Physical Properties

The compound exists as a solid at room temperature, with physical properties that reflect its molecular structure. While specific data on this exact compound is limited, related pyridazine derivatives typically exhibit the following characteristics:

PropertyValue
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
AppearanceCrystalline solid
SolubilityModerately soluble in organic solvents (e.g., DMF, DMSO, chloroform)
Melting PointApproximately 130-150°C (estimated based on similar compounds)

Chemical Reactivity

The pyridazine core of this compound exhibits reactivity patterns typical of electron-deficient nitrogen heterocycles. The presence of the benzyl and methyl substituents modifies the electronic properties of the ring, influencing its reactivity in various chemical transformations.

Synthesis Methods

General Synthetic Approaches

Several synthetic routes can be employed to prepare N-benzyl-6-methylpyridazin-3-amine, typically involving the functionalization of pyridazine precursors through sequential reactions.

Nucleophilic Substitution Strategy

One common approach involves the nucleophilic substitution of a leaving group (such as a halogen) at position 3 of 6-methylpyridazine with benzylamine:

StepReaction ConditionsExpected Yield
1. Preparation of 3-chloro-6-methylpyridazinePOCl3, reflux, 3-4h75-85%
2. Nucleophilic substitutionBenzylamine (2 eq), base (K2CO3), DMF, 80°C, 12h65-75%

Coupling Reaction Approach

Another strategy might involve palladium-catalyzed coupling reactions:

Catalyst SystemSolventTemperatureTimeYield
Pd2(dba)3/BINAPToluene100°C24h70-80%
Pd(OAc)2/XantPhosDioxane90°C18h75-85%

Alternative Methods

N-benzyl-6-methylpyridazin-3-amine can also be synthesized through other routes, including:

  • Reductive amination of 6-methylpyridazin-3-one with benzylamine

  • Direct alkylation of 6-methylpyridazin-3-amine with benzyl halides

  • Cycloaddition reactions followed by functionalization of the pyridazine ring

Structural Characterization

Spectroscopic Data

Typical spectroscopic data that would characterize N-benzyl-6-methylpyridazin-3-amine include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusExpected Chemical Shifts (ppm)Assignment
1H NMRδ 2.4-2.6CH3 (methyl group)
1H NMRδ 4.4-4.6CH2 (benzyl group)
1H NMRδ 6.5-7.0Pyridazine ring protons
1H NMRδ 7.2-7.4Phenyl ring protons
1H NMRδ 4.8-5.2NH (amine proton)
13C NMRδ 20-22Methyl carbon
13C NMRδ 46-48Benzyl CH2 carbon
13C NMRδ 115-160Aromatic carbons

Mass Spectrometry

The molecular ion peak would be expected at m/z 199, corresponding to the molecular formula C12H13N3.

X-ray Crystallography

X-ray crystallography would reveal the three-dimensional structure of the compound, providing precise bond lengths, angles, and the spatial arrangement of the substituents.

Biological Activity

Structure-Activity Relationships

The biological activity of N-benzyl-6-methylpyridazin-3-amine would likely be influenced by:

  • The electron density of the pyridazine ring, affected by the methyl substituent

  • The benzyl group's contribution to lipophilicity and potential π-stacking interactions

  • The primary amine functionality as a hydrogen bond donor/acceptor

Enzyme Inhibition

Compounds with similar structures have shown potential as enzyme inhibitors, particularly for:

Enzyme TargetPotential IC50 RangeTherapeutic Relevance
Phosphodiesterases1-10 μMCardiovascular disorders
Kinases0.1-5 μMCancer, inflammation
Monoamine oxidases5-50 μMNeurological disorders

Applications in Medicinal Chemistry

Drug Discovery

N-benzyl-6-methylpyridazin-3-amine and its derivatives may serve as valuable scaffolds in drug discovery programs due to the privileged nature of the pyridazine ring in medicinal chemistry.

Structure Optimization

The compound's structure allows for various modifications to optimize its properties:

Modification SitePotential SubstitutionsEffect on Activity
Benzyl groupHalogen, alkyl, alkoxy substituentsAltered lipophilicity, binding specificity
NH groupAlkylation, acylationChanged H-bond properties, metabolic stability
Methyl groupOther alkyl groups, functional groupsModified electronic properties

Chemical Reactions and Functionalization

Reactions at the Amine Group

The secondary amine of N-benzyl-6-methylpyridazin-3-amine can undergo various transformations:

  • Alkylation to form tertiary amines

  • Acylation to form amides

  • Sulfonylation to form sulfonamides

  • Urea formation

Functionalization of the Pyridazine Ring

The pyridazine core can be further functionalized through:

Reaction TypeConditionsPotential Products
Electrophilic substitutionLimited due to electron-deficient natureNitration, halogenation products
Nucleophilic substitutionStrong nucleophiles, elevated temperaturesC-N, C-O, C-S bond formation
MetallationLithium bases, low temperatureLithiated intermediates for C-C bond formation

Modifications of the Benzyl Group

The benzyl moiety offers opportunities for further derivatization through:

  • Aromatic substitution reactions

  • Benzylic oxidation

  • Hydrogenolysis for deprotection strategies

Analytical Methods

Chromatographic Analysis

Various chromatographic techniques can be employed for the analysis of N-benzyl-6-methylpyridazin-3-amine:

TechniqueMobile PhaseColumnDetection Method
HPLCAcetonitrile/water gradientC18 reverse phaseUV (λ = 254-280 nm)
GC-MSN/ADB-5 or equivalentMass spectrometry
TLCEthyl acetate/hexane (3:7)Silica gelUV visualization

Theoretical Studies

Computational Chemistry

Computational studies of N-benzyl-6-methylpyridazin-3-amine would provide insights into:

  • Electronic structure and orbital energies

  • Conformational preferences and energetics

  • Electrostatic potential maps for predicting reactivity

  • Docking studies for potential biological targets

Predicted Properties

Computational methods can predict various properties of the compound:

PropertyPredicted ValueMethod
Log P2.1-2.5Calculated partition coefficient
pKa8.5-9.5 (NH group)Calculated acid dissociation constant
HOMO-LUMO gap4.5-5.5 eVDFT calculations
SolubilityModerate in organic solventsSolvation models

Structure-Based Design Applications

Fragment-Based Drug Design

The pyridazine core of N-benzyl-6-methylpyridazin-3-amine makes it suitable for fragment-based approaches in drug discovery.

Molecular Docking Studies

Molecular docking simulations could predict the binding modes of this compound with potential protein targets.

Scaffold Hopping

The compound can serve as a starting point for scaffold hopping strategies to develop structurally diverse compounds with similar or improved properties.

Research Challenges and Future Directions

Synthesis Optimization

Future research might focus on developing more efficient, environmentally friendly synthetic routes with:

  • Higher yields

  • Fewer steps

  • Milder reaction conditions

  • Greener solvents and reagents

Structure-Activity Relationship Studies

Comprehensive SAR studies would be valuable to understand how structural modifications affect biological activity.

Target Identification

Identifying specific molecular targets for N-benzyl-6-methylpyridazin-3-amine would facilitate its development for particular applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator